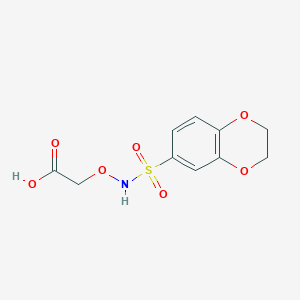
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone, also known as 4-Methylphenmetrazine, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been shown to have a stimulant effect on the central nervous system, similar to other compounds such as amphetamines and methylphenidate. This makes it a potential candidate for use in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone has a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It has also been shown to have an effect on the reward pathways in the brain, which may contribute to its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone in lab experiments is its stimulant effect on the central nervous system. This makes it a useful tool for studying the effects of neurotransmitters and other compounds on brain function. However, its potential for abuse and lack of understanding of its mechanism of action are limitations that need to be taken into consideration when using it in research.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone. These include further studies on its mechanism of action, as well as its potential for use in the treatment of conditions such as ADHD and narcolepsy. Additionally, research on its potential for abuse and methods for reducing this risk may also be of interest. Finally, studies on its effects on other physiological systems, such as the cardiovascular and immune systems, may also be worth exploring.
Méthodes De Synthèse
The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone involves the reaction between 4-methyl-2-phenylpiperazine and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 70-80°C. The product is then purified using techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
1-(4-methyl-2-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15-9-8-14(2)10-13(15)12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKQTMTLLGYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)


![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)

